molecular formula C19H18Cl2N2O7S B5184926 dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate

dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate

Cat. No. B5184926
M. Wt: 489.3 g/mol
InChI Key: MXBBHNDEXQJYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. Diclofenac is also known for its analgesic and antipyretic properties, making it a popular choice for the treatment of various conditions.

Mechanism of Action

Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate reduces inflammation, pain, and fever. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is also well-tolerated and has a low risk of adverse effects. However, there are some limitations to the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have variable effects in different animal models, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in scientific research. One area of interest is the development of new formulations of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate that can improve its bioavailability and reduce its side effects. Another area of interest is the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to better understand the mechanisms of action of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate and its potential uses in the treatment of various conditions.
Conclusion
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is a potent NSAID that is widely used in the treatment of pain and inflammation. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of inflammatory mediators. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments, but there are also some limitations to its use. Future research is needed to better understand the potential uses of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in the treatment of various conditions.

Synthesis Methods

The synthesis of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate involves several steps, starting with the reaction of 2,4-dichlorophenylacetonitrile with methylsulfonyl chloride to form 2,4-dichlorophenylacetonitrile methylsulfonate. This intermediate is then reacted with glycine to form N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine. The final step involves the reaction of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine with terephthalic acid to form dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate.

Scientific Research Applications

Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is widely used in scientific research for its potent anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including arthritis, migraine, and postoperative pain. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been used in the treatment of cancer-related pain and in the prevention of postoperative complications.

properties

IUPAC Name

dimethyl 2-[[2-(2,4-dichloro-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O7S/c1-29-18(25)11-4-6-13(19(26)30-2)15(8-11)22-17(24)10-23(31(3,27)28)16-7-5-12(20)9-14(16)21/h4-9H,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBHNDEXQJYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzene-1,4-dicarboxylate

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